4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide
Overview
Description
4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H19N5O2S2 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.09801721 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiviral Research
This compound has been investigated for its potential antiviral properties. For instance, derivatives of benzenesulfonamide, similar to the compound , have been synthesized and tested for their anti-HIV activity. These compounds demonstrated promising results, with one derivative showing good anti-HIV-1 activity and a weak cytotoxic effect, highlighting the potential of such compounds in antiviral therapy (Brzozowski & Sa̧czewski, 2007).
Glaucoma Treatment
Compounds incorporating a benzenesulfonamide scaffold, akin to the compound under discussion, have been evaluated for their carbonic anhydrase inhibitory activity. This activity is crucial in reducing intraocular pressure, making these compounds valuable in glaucoma treatment. Some derivatives demonstrated low nanomolar affinities for the carbonic anhydrase isozymes involved in aqueous humor secretion, with effective and prolonged intraocular pressure lowering observed in animal models (Casini et al., 2002).
Antitumor Activity
Research has also been conducted on the antitumor activity of novel sulfonamide derivatives. A study synthesized a series of sulfapyridine derivatives, including Schiff's bases, thiazolidinones, benzothiazinones, and their C-nucleoside derivatives, showing considerable cytotoxic effects against breast and cervix carcinoma cell lines. This suggests the potential utility of sulfonamide derivatives in cancer research and treatment (Kamel et al., 2010).
Antimicrobial Research
Benzenesulfonamide derivatives have also been studied for their antimicrobial properties. Novel compounds synthesized and evaluated against various bacterial and fungal strains showed significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. This indicates the potential of such compounds in developing new antimicrobial agents (Desai et al., 2017).
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S2/c26-29(27,25-19-21-11-2-12-22-19)18-9-7-16(8-10-18)23-20(28)24-17-6-5-14-3-1-4-15(14)13-17/h2,5-13H,1,3-4H2,(H,21,22,25)(H2,23,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLOEHNUAUCQJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=S)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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